N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2,2-dimethylpropanamide
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Overview
Description
N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2,2-dimethylpropanamide is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methylimidazo[1,2-a]pyridine core, and a dimethylpropanamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2,2-dimethylpropanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazo[1,2-a]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting with a 2-aminopyridine derivative and an α-haloketone can yield the imidazo[1,2-a]pyridine core.
Introduction of the Fluorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the imidazo[1,2-a]pyridine core.
Attachment of the Dimethylpropanamide Moiety: This step involves the acylation of the intermediate compound with a suitable acylating agent, such as 2,2-dimethylpropanoyl chloride, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the imidazo[1,2-a]pyridine core, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the dimethylpropanamide moiety, potentially converting it to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions involving strong electrophiles like nitrating agents (HNO₃/H₂SO₄) or halogenating agents (Cl₂, Br₂).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of nitro, halogen, or other substituents on the fluorophenyl ring.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2,2-dimethylpropanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound has shown potential in various assays for its antimicrobial, antiviral, and anticancer activities. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, research is focused on its potential as a therapeutic agent. Studies have explored its efficacy in targeting specific enzymes or receptors involved in disease pathways, making it a promising candidate for drug discovery.
Industry
Industrially, the compound is used in the development of specialty chemicals and pharmaceuticals. Its stability and reactivity profile make it suitable for various applications, including as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the biological context. The compound’s fluorophenyl group and imidazo[1,2-a]pyridine core are crucial for binding affinity and specificity, influencing pathways such as signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2,2-dimethylpropanamide
- N-[2-(4-bromophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2,2-dimethylpropanamide
- N-[2-(4-methylphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2,2-dimethylpropanamide
Uniqueness
Compared to its analogs, N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2,2-dimethylpropanamide exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, binding affinity, and metabolic stability, making it distinct in its chemical and biological behavior.
Properties
Molecular Formula |
C19H20FN3O |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C19H20FN3O/c1-12-9-10-23-15(11-12)21-16(13-5-7-14(20)8-6-13)17(23)22-18(24)19(2,3)4/h5-11H,1-4H3,(H,22,24) |
InChI Key |
TZUQAKMULOHTDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)NC(=O)C(C)(C)C)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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